![molecular formula C12H12N2O3 B1331625 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide CAS No. 77471-42-2](/img/structure/B1331625.png)
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
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Overview
Description
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of coumarin, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide are the dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in the regulation of mood, behavior, and cognition.
Mode of Action
The compound interacts with its targets by exhibiting antagonistic activity . It binds to the dopamine D2 and serotonin 5-HT2 receptors, blocking their activity . This blockage results in changes in neurotransmission, which can alter mood and behavior.
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways . By blocking the D2 and 5-HT2 receptors, it disrupts the normal functioning of these pathways, leading to downstream effects on mood and behavior .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic activity on the D2 and 5-HT2 receptors. By blocking these receptors, the compound can alter neurotransmission, leading to changes in mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the following steps:
Starting Material: 7-amino-4-methylcoumarin.
Reaction with Organic Halides: The 7-amino-4-methylcoumarin is reacted with organic halides under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide serves as a versatile building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties.
Reactions Overview:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to oxo derivatives | Potassium permanganate |
Reduction | Converts oxo groups to hydroxyl groups | Sodium borohydride |
Substitution | Introduces functional groups at amino or acetamide positions | Alkyl halides, acyl chlorides |
The compound exhibits notable biological activities, including antimicrobial and antiviral properties. Research has indicated its potential use in treating various infections and diseases.
Biological Activity Highlights:
Activity Type | Observations |
---|---|
Antimicrobial | Effective against a range of bacterial strains |
Antiviral | Inhibitory effects on viral replication |
Anti-inflammatory | Potential to reduce inflammation in cellular models |
Medical Applications
Ongoing research is exploring the therapeutic potential of this compound in treating conditions such as cancer and diabetes. Its role as a substrate for dipeptidyl peptidase IV (DPP IV) suggests it may modulate peptide metabolism, influencing therapeutic outcomes.
Case Study Example: Dipeptidyl Peptidase IV Inhibition
In a study examining the compound's interaction with DPP IV, it was found that:
- Mechanism: The compound acts as a substrate for DPP IV, leading to the release of fluorescent products upon cleavage.
- Implications: This property can be utilized in assays for monitoring enzyme activity related to metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide.
4-Methylumbelliferone: Another coumarin derivative with similar structural features.
N-(4-Methyl-2-oxo-2H-chromen-7-yl)glycine: A related compound with different functional groups.
Uniqueness
This compound is unique due to its specific amino and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives.
Biological Activity
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O3, and its structure includes a coumarin backbone modified with an acetamide group. The presence of the amino and carbonyl functionalities plays a crucial role in its biological activity.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value, which indicates the concentration required to inhibit 50% of DPPH radicals, was found to be 198.41μM . This suggests a moderate antioxidant capacity compared to other flavonoid derivatives.
Comparison of Antioxidant Activities
Compound | IC50 (µM) |
---|---|
This compound | 198.41 |
Apigenin diacetamide | 31.52 |
Ibuprofen | 368.66 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the coumarin structure significantly affect biological activity. The presence of hydroxyl and methylene groups enhances both bioavailability and antioxidant properties . Computational studies have predicted favorable drug-like properties for this compound, including good absorption and low toxicity .
Therapeutic Potential
The compound's ability to stabilize human serum albumin against denaturation indicates potential therapeutic applications in inflammatory conditions. In vitro studies demonstrated that this compound provides greater protection against albumin denaturation than ibuprofen, suggesting its utility as an anti-inflammatory agent .
Case Studies and Research Findings
- Inhibition of Albumin Denaturation : A study evaluated the protective effects of this compound on human serum albumin subjected to heat-induced denaturation. The percentage inhibition was significantly higher than that observed with standard anti-inflammatory drugs .
- Computational Toxicity Prediction : In silico analyses indicated that this compound exhibits low toxicity and favorable pharmacokinetic properties, making it a candidate for further drug development .
- Bioavailability Studies : The bioavailability was assessed using dialysis tubing methods, yielding values between 15.97% to 38.12%, which are promising for further pharmacological exploration .
Properties
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIPWSXYZXKCST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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